ATL-801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATL-801 is a selective antagonist of the adenosine A2B receptor. This compound has shown therapeutic activity in the treatment of colitis and has been studied for its potential benefits in various metabolic and inflammatory conditions .
Preparation Methods
The synthesis of ATL-801 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve custom synthesis services . Industrial production methods for this compound are not widely published, but they typically involve large-scale synthesis techniques that ensure high purity and yield.
Chemical Reactions Analysis
ATL-801 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on this compound, potentially altering its activity.
Reduction: Reduction reactions can be employed to convert this compound into different derivatives.
Scientific Research Applications
ATL-801 has been extensively studied for its applications in:
Chemistry: As a selective antagonist of the adenosine A2B receptor, this compound is used in research to understand receptor-ligand interactions and signaling pathways.
Mechanism of Action
ATL-801 exerts its effects by selectively binding to and antagonizing the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and insulin sensitivity. By blocking this receptor, this compound can reduce inflammatory responses and improve insulin sensitivity . The molecular targets and pathways involved include the inhibition of interleukin-6 production and the reduction of C-reactive protein levels .
Comparison with Similar Compounds
ATL-801 is unique due to its high selectivity for the adenosine A2B receptor. Similar compounds include:
ATL-692: This compound has lower aqueous solubility and oral bioavailability compared to this compound.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for comparison in studies involving this compound.
Elafibranor: A peroxisome proliferator-activated receptor agonist also used in comparative studies.
These comparisons highlight this compound’s unique properties, such as its selectivity and therapeutic potential in treating inflammatory and metabolic conditions.
Properties
CAS No. |
1000005-71-9 |
---|---|
Molecular Formula |
C24H25N7O3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N7O3/c1-3-12-30-21-19(23(33)31(24(30)34)17-8-9-17)27-20(28-21)15-7-10-18(26-14-15)29(4-2)22(32)16-6-5-11-25-13-16/h5-7,10-11,13-14,17H,3-4,8-9,12H2,1-2H3,(H,27,28) |
InChI Key |
WULKGVCEOREGQF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(CC)C(=O)C5=CN=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATL-801; ATL801; ATL 801 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.